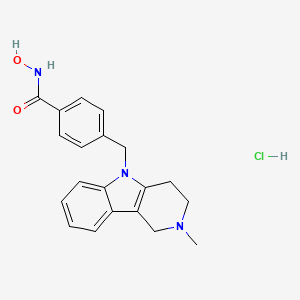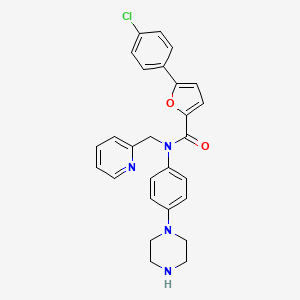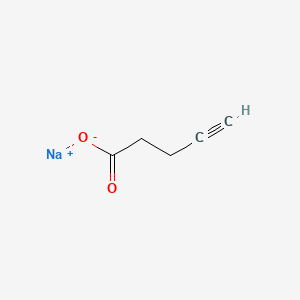
Sodium 4-pentynoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to Sodium 4-pentynoate often involves the interaction of sodium salts with organic precursors. For instance, studies on sodium propynoate synthesis reveal methodologies that might be adaptable for Sodium 4-pentynoate, involving the reaction of propynoic acid with sodium hydroxide in an appropriate solvent, such as methanol, to yield the desired sodium salt of the acetylenic compound (Jaufmann et al., 2000).
Molecular Structure Analysis
The molecular structure of Sodium 4-pentynoate, like related sodium salts, is expected to exhibit characteristics that facilitate its reactivity and interaction with other molecules. For example, the crystal structure analysis of sodium propynoate provides insights into how the sodium ion's coordination might influence the reactivity of Sodium 4-pentynoate (Jaufmann et al., 2000).
Chemical Reactions and Properties
Sodium 4-pentynoate's chemical reactivity is an area of interest. Studies on similar sodium organics, such as the inactivation mechanisms of enzymes by acetylenic compounds, shed light on the potential reactivity of Sodium 4-pentynoate (Johnson et al., 1997). These insights highlight the compound's ability to participate in unique chemical transformations, contributing to its utility in synthetic chemistry.
Physical Properties Analysis
The physical properties of Sodium 4-pentynoate, such as solubility, melting point, and stability, are crucial for its application in various fields. While specific studies on Sodium 4-pentynoate are scarce, analogous compounds offer a basis for understanding its behavior in different environments and under varying conditions.
Chemical Properties Analysis
Sodium 4-pentynoate's chemical properties, including its acidity, basicity, and reactivity towards different chemical agents, are essential for its application in synthetic chemistry and materials science. Research on related compounds, such as the synthesis and reactivity of sodium salts with organic functionalities, provides a foundational understanding of how Sodium 4-pentynoate might behave under chemical synthesis conditions (Yang et al., 2010).
Applications De Recherche Scientifique
Bioorthogonal Chemical Reporters for Monitoring Protein Acetylation : Sodium 4-pentynoate is used in the study of protein acetylation. It can be metabolically incorporated onto cellular proteins for profiling acetylated proteins in different cell types. This approach aids in identifying new candidate acetylated proteins and specific sites of lysine acetylation (Yang, Ascano, & Hang, 2010).
Sodium and Sodium‐Ion Batteries 50 Years of Research
: This research presents an overview of sodium batteries, indicating the potential use of sodium compounds like Sodium 4-pentynoate in energy storage and battery technology (Delmas, 2018).
The Modified Extended Hansen Method : This study explores the solubility parameters of sodium salts in drug formulation. Sodium alters the physical properties of drugs, and understanding these parameters can help predict adhesion properties, which may be relevant for compounds like Sodium 4-pentynoate (Bustamante, Peña, & Barra, 2000).
Sodium Reduction and Its Effect on Food Safety, Food Quality, and Human Health : This research discusses the importance of sodium in food preservation and flavor enhancement, suggesting a potential use of Sodium 4-pentynoate in food-related applications (Doyle & Glass, 2010).
Biomedical Applications of Sodium MRI in Vivo : This paper presents the use of sodium in biomedical imaging, specifically in sodium MRI. Sodium 4-pentynoate could potentially be involved in such applications to provide biochemical information on tissue viability and function (Madelin & Regatte, 2013).
Sodium Benzoate‐Mediated Cytotoxicity in Mammalian Cells : Although this study focuses on Sodium Benzoate, it highlights the broader implications of sodium compounds in cellular studies, possibly relevant to Sodium 4-pentynoate (Park et al., 2011).
Orientations Futures
Propriétés
IUPAC Name |
sodium;pent-4-ynoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O2.Na/c1-2-3-4-5(6)7;/h1H,3-4H2,(H,6,7);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWIICCMJXWKGSG-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCC(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NaO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70735352 |
Source


|
| Record name | Sodium pent-4-ynoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70735352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 4-pentynoate | |
CAS RN |
101917-30-0 |
Source


|
| Record name | Sodium pent-4-ynoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70735352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

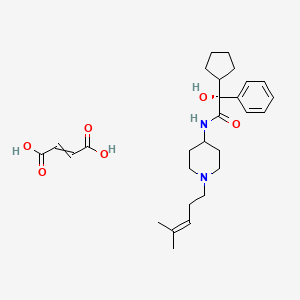

![Cyclohexanamine;2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-4-methylpentanoic acid](/img/structure/B1139130.png)

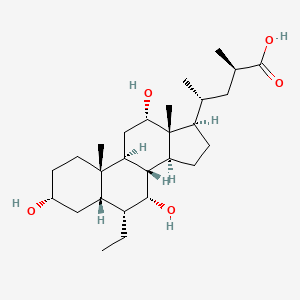
![N-(2,6-Diethylphenyl)-1-Methyl-8-({4-[(1-Methylpiperidin-4-Yl)carbamoyl]-2-(Trifluoromethoxy)phenyl}amino)-4,5-Dihydro-1h-Pyrazolo[4,3-H]quinazoline-3-Carboxamide](/img/structure/B1139135.png)

![(3S)-N-cyclopropyl-3-[[(2R)-3-(cyclopropylmethylsulfonyl)-2-[[(1S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethyl]amino]propanoyl]amino]-2-oxopentanamide](/img/structure/B1139138.png)
